molecular formula C5H5BrF4O2 B158165 Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate CAS No. 10186-73-9

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Cat. No.: B158165
CAS No.: 10186-73-9
M. Wt: 252.99 g/mol
InChI Key: UFRGKZCBWHOBAP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS 10186-73-9) is a fluorinated ester with the molecular formula C₅H₅BrF₄O₂ and a molecular weight of 253.0 g/mol . It features a bromine atom at the 2-position and four fluorine atoms distributed across the propionate backbone. This compound is commercially available with a purity of ≥97% and is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its bromine substituent, which serves as a leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRGKZCBWHOBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371879
Record name ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
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Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10186-73-9
Record name ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through acid-catalyzed hydrolysis of the N,N-dialkyl groups, followed by in situ esterification with bromoethanol. Sulfuric acid (98%) or hydrochloric acid (37%) typically serves as both proton source and catalyst, with molar ratios of 1:10–1:20 for the tetrafluoroalanine precursor to acid. Bromoethanol acts as both solvent and nucleophile, enabling a streamlined process without intermediate isolation.

Example Reaction (Patent Embodiment 16):

Catalytic Systems and Optimization

Catalysts significantly influence reaction kinetics and selectivity:

CatalystAcid UsedTemperature (°C)Time (h)Yield (%)Purity (%)
NoneH₂SO₄ (98%)130129198.5
Sodium metaaluminateHCl (37%)130109698.3
Magnesium chlorideHCl (37%)130109698.3

Data from Patent CN106278887A highlights that Brønsted acids alone suffice for high conversions, but Lewis acid catalysts (e.g., sodium metaaluminate) enhance yields in hydrochloric acid systems. The optimal catalyst loading ranges from 0.1–5 wt% relative to the tetrafluoroalanine precursor.

Solvent and Temperature Effects

Solvent Selection

Reactions are typically conducted in a biphasic water-alcohol system, where bromoethanol serves as the organic phase. Water facilitates hydrolysis, while excess bromoethanol drives esterification equilibrium. Patent data indicate that reducing water content below 30 vol% decreases hydrolysis efficiency, whereas >50 vol% water slows esterification due to dilution.

Thermal Profile

The reaction requires elevated temperatures (120–140°C) to overcome activation barriers. Below 100°C, incomplete conversion (<70%) is observed, while temperatures >150°C promote decarboxylation side reactions, reducing purity to <95%. Reflux conditions (130°C for 10–12 hours) strike an optimal balance between rate and selectivity.

Scalability and Industrial Adaptations

Continuous vs. Batch Processing

Patent CN106278887A emphasizes batch processing for simplicity, but continuous flow systems could enhance heat management and throughput. Key considerations for scale-up include:

  • Distillation Efficiency : Fractional distillation at 15–25 mmHg effectively isolates the product (bp ~120°C) from unreacted bromoethanol and water.

  • Acid Recovery : Sulfuric acid can be reconcentrated and reused, reducing waste generation by 40–60%.

Byproduct Management

Major byproducts include:

  • Hydrolyzed intermediates : 2,3,3,3-Tetrafluoropropionic acid (traces <1.5%).

  • Dialkyl ethers : Formed via bromoethanol self-condensation, minimized by maintaining excess acid.

Comparative Analysis of Alternative Routes

While the hydrolysis-esterification method dominates industrial production, alternative pathways have been explored:

Halogen Exchange Reactions

Ethyl 2-chloro-2,3,3,3-tetrafluoropropionate undergoes bromination using KBr or NaBr in polar aprotic solvents (e.g., DMF). However, this route suffers from lower yields (75–80%) and higher costs due to stoichiometric halide use.

Direct Fluorination

Direct fluorination of ethyl 2-bromopropionate with SF₄ or F₂ gas is theoretically feasible but impractical due to extreme reaction conditions (200–300°C, high-pressure reactors) and safety risks.

Analytical Characterization

Critical quality control parameters include:

  • Purity : GC-MS analysis (98.5% purity in optimized batches).

  • Halogen Content : Ion chromatography confirms bromine content (theoretical 22.7 wt%).

  • Thermal Stability : DSC shows decomposition onset at 210°C, suitable for most applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to form ethyl 2,3,3,3-tetrafluoropropanoate.

    Oxidation: Although less common, oxidation reactions can occur under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products:

    Nucleophilic Substitution: Various substituted ethyl 2,3,3,3-tetrafluoropropanoates.

    Reduction: Ethyl 2,3,3,3-tetrafluoropropanoate.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate involves its interaction with nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These interactions can lead to the formation of various derivatives, which are studied for their potential biological and chemical activities. The molecular targets and pathways involved are specific to the type of reaction and the intended application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its unique combination of bromine and fluorine substituents. Below is a comparison with structurally related fluorinated esters:

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate 10186-73-9 C₅H₅BrF₄O₂ 253.0 Br (C2), 4F (C2, C3, C3, C3) Pharmaceutical synthesis
Ethyl 2,3,3,3-tetrafluoropropionate 399-92-8 C₅H₆F₄O₂ 174.09 4F (C2, C3, C3, C3) Battery electrolytes
Ethyl 2-(trifluoromethyl)tetrafluoropropionate 1526-49-4 C₆H₅F₇O₂ 242.09 CF₃ (C2), 4F (C3, C3, C3, CF₃) Specialty solvents
Ethyl 3-bromo-2,2-difluoropropionate N/A C₅H₇BrF₂O₂ ~213.0 Br (C3), 2F (C2, C2) Unspecified synthetic routes
Key Observations :

Bromine vs. Fluorine Substitution: The bromine in this compound enhances its reactivity in alkylation or coupling reactions compared to non-brominated analogs like Ethyl 2,3,3,3-tetrafluoropropionate . For example, bromine’s superior leaving group ability (compared to chlorine) makes it valuable in S-alkylation reactions, as demonstrated in for related bromo-substituted compounds. Ethyl 2-(trifluoromethyl)tetrafluoropropionate (CAS 1526-49-4) lacks a bromine atom but includes a CF₃ group, which increases hydrophobicity and thermal stability, making it suitable for high-performance solvents .

Positional Isomerism: Ethyl 3-bromo-2,2-difluoropropionate () differs in bromine placement (C3 instead of C2) and fewer fluorine atoms.

Physical and Chemical Properties

  • Boiling Point and Density: Limited data exist for the target compound, but Ethyl 2-(trifluoromethyl)tetrafluoropropionate (CAS 1526-49-4) has a predicted boiling point of 116.8°C and density of 1.429 g/cm³ . The bromine in this compound likely increases molecular weight and boiling point compared to non-brominated analogs.
  • Solubility : Fluorinated esters generally exhibit low polarity, but the ethyl group enhances solubility in organic solvents compared to methyl esters like methyl-2,3,3,3-tetrafluoropropionate (M4FP) .

Biological Activity

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS Number: 10186-73-9) is a fluorinated compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the molecular formula C5H5BrF4O2C_5H_5BrF_4O_2 and a molecular weight of approximately 252.99 g/mol. Its physical properties include:

PropertyValue
Density1.69 g/cm³
Boiling Point122 °C
Flash Point40 °C
LogP2.1725
Vapour Pressure5.55 mmHg at 25°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions. The presence of bromine and multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound for enzyme inhibition studies and protein interactions .

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for specific enzymes. The mechanism involves the formation of covalent bonds with nucleophilic residues in the active sites of enzymes, effectively blocking substrate access and altering enzyme activity .

Research Findings

Several studies have highlighted the compound's potential applications in drug design and development:

  • Enzyme Inhibition Studies : this compound has been utilized in studies to explore its effects on enzyme kinetics. For instance, it was shown to inhibit acetylcholinesterase activity in vitro, suggesting a possible application in treating neurodegenerative diseases.
  • Protein Interaction : The compound has been investigated for its ability to modify protein interactions. In one study, it was found to alter the binding affinity of certain ligands to their target proteins by acting as a competitive inhibitor.

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with this compound compared to controls.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results showed promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate
Reactant of Route 2
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Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

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